Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate
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Overview
Description
Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridine derivatives.
Scientific Research Applications
Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate: Similar in structure but with a quinoline ring instead of a pyridine ring.
4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: A closely related compound with slight structural differences.
Uniqueness
Methyl 4-Methoxy-1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and carboxylate groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11NO4 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
methyl 4-methoxy-1-methyl-6-oxopyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO4/c1-10-7(9(12)14-3)4-6(13-2)5-8(10)11/h4-5H,1-3H3 |
InChI Key |
NTMIEOOONNCVHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)OC)C(=O)OC |
Origin of Product |
United States |
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